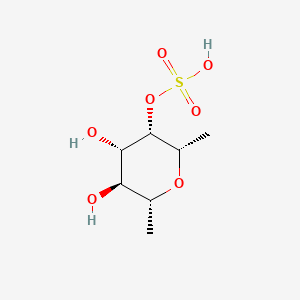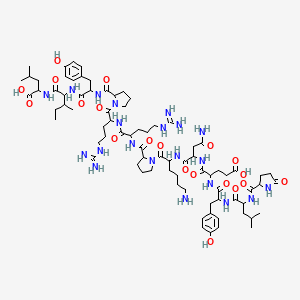![molecular formula C15H13BrNNaO4 B8055215 sodium;2-amino-2-[3-(4-bromobenzoyl)phenyl]acetate;hydrate](/img/structure/B8055215.png)
sodium;2-amino-2-[3-(4-bromobenzoyl)phenyl]acetate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “sodium;2-amino-2-[3-(4-bromobenzoyl)phenyl]acetate;hydrate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Industrial Production Methods: Industrial production of sodium;2-amino-2-[3-(4-bromobenzoyl)phenyl]acetate;hydrate likely involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include batch or continuous flow reactions, where the compound is produced in significant quantities. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability of production.
Analyse Des Réactions Chimiques
Types of Reactions: sodium;2-amino-2-[3-(4-bromobenzoyl)phenyl]acetate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway
Applications De Recherche Scientifique
sodium;2-amino-2-[3-(4-bromobenzoyl)phenyl]acetate;hydrate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it may be used as a probe or reagent for studying biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, the compound might be utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of sodium;2-amino-2-[3-(4-bromobenzoyl)phenyl]acetate;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications and optimizing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to sodium;2-amino-2-[3-(4-bromobenzoyl)phenyl]acetate;hydrate include those with comparable chemical structures and properties. These compounds may share similar functional groups or molecular frameworks, leading to analogous reactivity and applications.
Highlighting Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, such as its specific reactivity, stability, and potential applications. By comparing it with other compounds, researchers can identify its strengths and limitations, guiding further development and optimization for various applications.
Propriétés
IUPAC Name |
sodium;2-amino-2-[3-(4-bromobenzoyl)phenyl]acetate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3.Na.H2O/c16-12-6-4-9(5-7-12)14(18)11-3-1-2-10(8-11)13(17)15(19)20;;/h1-8,13H,17H2,(H,19,20);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIKVVIBGNQTJY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(C(=O)[O-])N.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(C(=O)[O-])N.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrNNaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aR,9R,10aR)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B8055138.png)


![(6R,7R)-7-amino-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8055153.png)
![(S)-3-Methyl-1-((1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]dec-4-yl)-butylammonium trifluoroacetate](/img/structure/B8055159.png)

![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(5R,9R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B8055172.png)
![[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-15-[(1R)-1-acetyloxyethyl]-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(10,12-dimethyltetradecanoylamino)-11,20-dihydroxy-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-25-yl] acetate](/img/structure/B8055174.png)

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]borinic acid](/img/structure/B8055186.png)


![(S)-{5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl}-(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B8055212.png)
